molecular formula C18H26N4O B12175547 N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B12175547
M. Wt: 314.4 g/mol
InChI Key: BKOQMTJLVWSMLY-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety, which is a fused heterocyclic system, and a cyclooctyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing triazolopyridines is through oxidative cyclization using N-chlorosuccinimide (NCS) under mild conditions . This method involves the formation of chlorohydrazone intermediates, which then undergo cyclization to form the triazolopyridine ring.

Industrial Production Methods

Industrial production of N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide may involve large-scale synthesis using similar oxidative cyclization methods. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield . This approach allows for rapid synthesis under controlled conditions, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The triazolopyridine moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The triazolopyridine moiety can inhibit enzymes such as kinases by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its cyclooctyl group, which enhances its lipophilicity and potentially improves its bioavailability. This structural feature distinguishes it from other triazolopyridines and contributes to its distinct biological activities.

Properties

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H26N4O/c23-18(19-15-9-4-2-1-3-5-10-15)13-8-12-17-21-20-16-11-6-7-14-22(16)17/h6-7,11,14-15H,1-5,8-10,12-13H2,(H,19,23)

InChI Key

BKOQMTJLVWSMLY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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